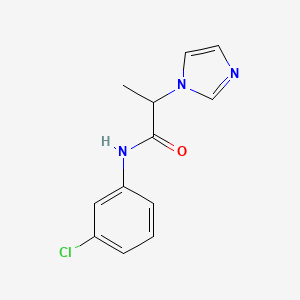
N-(3-chlorophenyl)-2-imidazol-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-imidazol-1-ylpropanamide, commonly known as Clotrimazole, is an antifungal medication that is widely used in the treatment of various fungal infections. Clotrimazole is a synthetic imidazole derivative that belongs to the class of azole antifungals. The drug is known to be effective against a wide range of fungal infections, including ringworm, athlete's foot, jock itch, and yeast infections.
Wirkmechanismus
Clotrimazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. The drug binds to the enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol, and inhibits its activity. This leads to the accumulation of toxic sterols in the fungal cell membrane, which ultimately results in the death of the fungal cell.
Biochemical and physiological effects:
Clotrimazole has been shown to have a number of biochemical and physiological effects. The drug has been found to inhibit the growth of various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. Clotrimazole has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in the treatment of certain medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Clotrimazole has several advantages for lab experiments. The drug is widely available and relatively inexpensive, making it an accessible option for researchers. Clotrimazole is also known to be effective against a wide range of fungal species, which makes it a versatile tool for studying fungal infections. However, like all drugs, clotrimazole has limitations. The drug may have off-target effects that could complicate experimental results, and its effectiveness may vary depending on the specific fungal species being studied.
Zukünftige Richtungen
There are several potential future directions for research on clotrimazole. One area of interest is the drug's potential use in the treatment of cancer. Clotrimazole has been shown to inhibit the growth of certain cancer cells, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the drug's potential use in the treatment of Alzheimer's disease. Clotrimazole has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the drug may have potential as a treatment for Alzheimer's disease, which is characterized by a loss of acetylcholine-producing neurons. Further research in these areas could lead to new and innovative uses for clotrimazole.
Synthesemethoden
Clotrimazole is synthesized by reacting 3-chloroaniline with 1-(β-hydroxyethyl)imidazole in the presence of a base such as potassium carbonate. The reaction results in the formation of N-(3-chlorophenyl)-2-imidazol-1-ylpropanamide, which is then purified and isolated.
Wissenschaftliche Forschungsanwendungen
Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. The drug has also been studied for its potential use in the treatment of other medical conditions, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-imidazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9(16-6-5-14-8-16)12(17)15-11-4-2-3-10(13)7-11/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQZCAKFQGEYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)
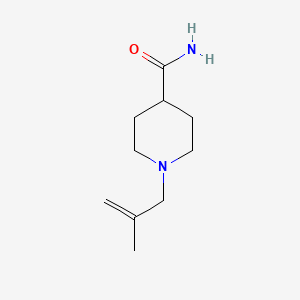

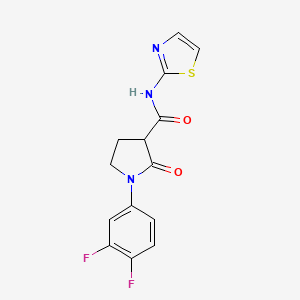
![6-chloro-4-N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7565846.png)
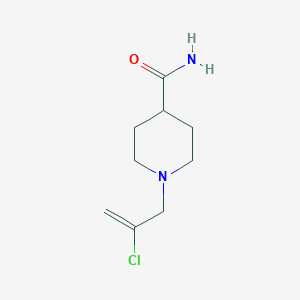
![Methyl 2-[(1-tert-butyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565866.png)
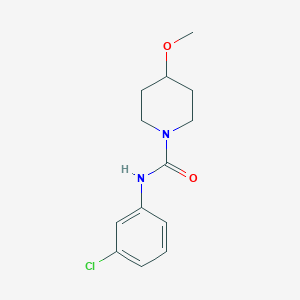
![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
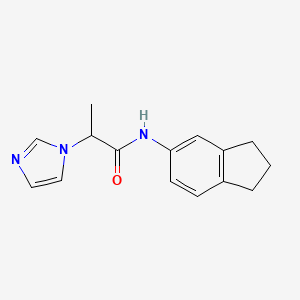
![2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide](/img/structure/B7565892.png)